5,7-Dihydroxy-3',4'-dimethoxyisoflavone 5,7-Dihydroxy-3',4'-dimethoxyisoflavone 5,7-Dihydroxy-3',4'-dimethoxyisoflavone is a natural product found in Streptomyces griseus and Bolusanthus speciosus with data available.
Brand Name: Vulcanchem
CAS No.: 53084-11-0
VCID: VC21345802
InChI: InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol

5,7-Dihydroxy-3',4'-dimethoxyisoflavone

CAS No.: 53084-11-0

Cat. No.: VC21345802

Molecular Formula: C17H14O6

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dihydroxy-3',4'-dimethoxyisoflavone - 53084-11-0

CAS No. 53084-11-0
Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3
Standard InChI Key KRJPWSDKKBLTLE-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC

Chemical Properties and Structure of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Molecular Characteristics

5,7-Dihydroxy-3',4'-dimethoxyisoflavone possesses specific structural features that distinguish it from other isoflavone derivatives. The compound contains two hydroxyl groups at positions 5 and 7 of the A ring and two methoxy groups at positions 3' and 4' of the B ring . This substitution pattern contributes to its unique physical and chemical properties, as well as its potential biological activities.

Physical Properties

The compound has a molecular weight of 314 as determined by mass spectrometry analysis . It appears as a solid with a well-defined melting point of 250-252°C . These physical characteristics are important parameters for compound identification and purity assessment in synthetic and analytical chemistry.

Spectroscopic Data

Comprehensive spectroscopic analysis has been performed to confirm the structure of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. The spectral data provides valuable information about the structural features and atom connectivity within the molecule. Table 1 presents the 1H-NMR spectral data for 5,7-Dihydroxy-3',4'-dimethoxyisoflavone.

Table 1: 1H-NMR Spectroscopic Data of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Proton TypeChemical Shift δ (ppm)Integration
-OH (C5)12.91
-OH (C7)10.91
HC28.331
HC2'7.161
HC6'7.111
HC5'7.011
HC86.31
HC56.21
-OCH3-3.76

The 1H-NMR spectrum shows characteristic signals that confirm the presence of key structural features of the isoflavone skeleton . The signals at 12.9 and 10.9 ppm correspond to the hydroxyl protons at positions C5 and C7, respectively. The signal at 8.33 ppm is attributed to the HC2 proton, which is a distinctive marker for isoflavone structures. The methoxy groups produce a signal at 3.7 ppm with an integration value of 6, confirming the presence of two methoxy groups.

Additionally, the 13C-NMR spectral data further confirms the structure of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone, as presented in Table 2.

Table 2: 13C-NMR Spectroscopic Data of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Carbon TypeChemical Shift δ (ppm)
C=O180
C7164.8
C5162.0
C9157.5
C2154.5
C3'148.7
C4'148.3
C1'123.2
C3122.0
C6'121.4
C2'112.7
C5'111.5
C10103.6
C599.0
C893.7
C Methoxy55.5
C Methoxy55.5

The 13C-NMR spectrum displays signals for all carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon (C=O) at 180 ppm and the oxygenated aromatic carbons at positions 5 and 7 at 162.0 and 164.8 ppm, respectively . The signal at 154.5 ppm for C2 is particularly important as it confirms the successful cyclization and formation of the isoflavone core structure.

Synthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Starting Materials and Precursors

The synthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone begins with eugenol, a natural compound isolated from clove leaves oil . Eugenol serves as an excellent starting material due to its structural features that can be chemically modified to construct the isoflavone skeleton. This approach represents a valuable method to utilize natural products as starting materials for the synthesis of more complex molecules with potential biological activities.

Synthetic Route and Reaction Mechanisms

The synthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone involves multiple reaction steps, as outlined below:

  • Conversion of eugenol to 3,4-dimethoxybenzyl cyanide through several reaction stages .

  • Hoeben-Hoesch reaction between 3,4-dimethoxybenzyl cyanide and phloroglucin to produce 3,4-dimethoxybenzyl-2',4',6'-trihydroxyphenyl ketone (deoxybenzoin intermediate) with a yield of 58% .

  • Cyclization of the deoxybenzoin intermediate using BF3.OEt2/DMF/POCl3 to yield 5,7-dihydroxy-3',4'-dimethoxyisoflavone .

The key step in the isoflavone synthesis is the addition of one carbon atom at the methylene (-CH2-) position of the deoxybenzoin intermediate, followed by cyclization to form the isoflavone core structure. This step is achieved using the BF3.OEt2/DMF/POCl3 reagent system, which effectively facilitates both carbon addition and cyclization in a one-pot reaction .

Reaction Yields and Optimization

Structural Confirmation and Characterization

Mass Spectrometry Analysis

Mass spectrometry analysis of the synthesized 5,7-dihydroxy-3',4'-dimethoxyisoflavone shows a molecular ion peak at m/z 314, confirming the molecular weight of the compound . This molecular weight is consistent with the proposed structure and provides additional evidence for the successful synthesis of the target compound.

Spectroscopic Evidence for Isoflavone Formation

The formation of the isoflavone structure is evidenced by several key spectroscopic features. In the 1H-NMR spectrum, the disappearance of the characteristic signal at 4.25 ppm (corresponding to the methylene protons in the deoxybenzoin intermediate) and the appearance of a new signal at 8.33 ppm (assigned to the HC2 proton in isoflavones) confirm the successful cyclization and formation of the isoflavone core structure . Additionally, in the 13C-NMR spectrum, the shift of the carbon signal from 48.5 ppm (methylene carbon in deoxybenzoin) to 154.5 ppm (C2 in isoflavone) provides further evidence for the successful conversion of the deoxybenzoin intermediate to the isoflavone structure .

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